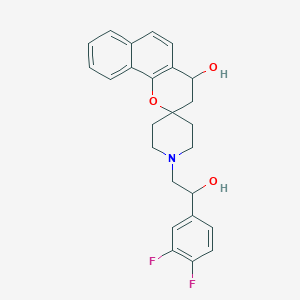

Antimalarial agent 11

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H25F2NO3 |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

1'-[2-(3,4-difluorophenyl)-2-hydroxyethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol |

InChI |

InChI=1S/C25H25F2NO3/c26-20-8-6-17(13-21(20)27)23(30)15-28-11-9-25(10-12-28)14-22(29)19-7-5-16-3-1-2-4-18(16)24(19)31-25/h1-8,13,22-23,29-30H,9-12,14-15H2 |

InChI Key |

PILGVBYEWDKGIX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC12CC(C3=C(O2)C4=CC=CC=C4C=C3)O)CC(C5=CC(=C(C=C5)F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Antimalarial Agent 11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of a promising series of 4-methylaminoquinoline-based antimalarial agents, herein referred to as "Antimalarial Agent 11." This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery of novel therapeutics for malaria. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial compounds, and the 4-aminoquinoline scaffold remains a critical starting point for the design of effective new drugs.[1][2][3] This guide will detail the synthetic route, analytical characterization, in vitro and in vivo efficacy, and the proposed mechanism of action for this series of compounds.

Synthesis of the this compound Series

The synthesis of the 4-methylaminoquinoline analogues involves a robust and efficient synthetic route.[1][2][4] The key steps include the preparation of an N-methylated secondary amine followed by a microwave-assisted fusion with a 4-chloroquinoline nucleus.[1][2][4]

Experimental Protocol:

A general two-step synthetic method is employed for the synthesis of the target 4-methylaminoquinoline compounds.[5]

Step 1: Synthesis of the N-methylamino side chain

-

To a solution of the appropriate Boc-protected amino acid amide in a suitable solvent, add a reducing agent such as Red-Al.

-

The reaction mixture is stirred at room temperature to facilitate the in situ tert-butoxycarbonyl (Boc) deprotection and subsequent methylation, yielding the corresponding N-methylated secondary amine.[1][6]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted and purified.

Step 2: Fusion of the side chain with the quinoline nucleus

-

The synthesized N-methylated secondary amine is mixed with 4,7-dichloroquinoline in the presence of a suitable base, such as potassium carbonate, and a solvent like N-methyl-2-pyrrolidone (NMP).[7]

-

The reaction mixture is subjected to microwave irradiation to facilitate the fusion of the N-methylated secondary amine with the 4-chloroquinoline nucleus.[4]

-

The reaction is monitored by TLC.

-

After completion, the crude product is purified by column chromatography to yield the final 4-methylaminoquinoline analogue.

Characterization

The structural confirmation of the synthesized 4-methylaminoquinoline derivatives is achieved through a combination of spectroscopic and analytical techniques.

Experimental Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a standard NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

Mass Spectrometry (MS): Mass spectra are obtained using an LC-MS/MS spectrometer to confirm the molecular weight of the synthesized compounds.[8]

-

Infrared (IR) Spectroscopy: IR spectra are recorded to identify the characteristic functional groups present in the molecules.

-

Elemental Analysis: Elemental analysis is performed to determine the percentage composition of carbon, hydrogen, and nitrogen, with the results expected to be within ±0.4% of the theoretical values.[8]

Biological Activity

The synthesized compounds in the this compound series have demonstrated significant in vitro and in vivo antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

In Vitro Antimalarial Activity

The half-maximal inhibitory concentration (IC50) values were determined against the 3D7 (chloroquine-sensitive) and K1 (chloroquine-resistant) strains of P. falciparum.

| Compound | IC50 (nM) vs. 3D7 Strain | IC50 (nM) vs. K1 Strain |

| 11a | 40 | 60 |

| 11b | 190 | 110 |

| 11c | Not specified | Not specified |

| 11d | Not specified | Not specified |

Data synthesized from multiple sources.

In Vitro Cytotoxicity

The cytotoxicity of the compounds was evaluated against the VERO cell line to determine the half-maximal cytotoxic concentration (CC50).

| Compound | CC50 (µM) vs. VERO Cells |

| 11a | >80 |

| 11b | >80 |

| 11c | >80 |

| 11d | >80 |

Data synthesized from multiple sources.

In Vivo Antimalarial Activity

Selected compounds were screened for their in vivo antimalarial activity against a multidrug-resistant strain of Plasmodium yoelii nigeriensis in Swiss mice. Compounds 11b and 11d were among those selected for in vivo screening and showed promising results.[1]

Mechanism of Action

The proposed mechanism of action for 4-aminoquinoline antimalarials involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[9][10] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline substance called hemozoin. 4-aminoquinolines are thought to accumulate in the acidic digestive vacuole of the parasite and interfere with this detoxification process by forming a complex with the heme, which prevents its polymerization into hemozoin.[10] The accumulation of free heme leads to oxidative stress and ultimately causes parasite death.[10]

Conclusion

The 4-methylaminoquinoline derivatives, represented by the this compound series, exhibit potent antimalarial activity against both drug-sensitive and drug-resistant strains of P. falciparum with low cytotoxicity. The robust synthetic route and promising biological data suggest that this class of compounds holds significant potential for the development of new antimalarial drugs to combat the growing threat of drug resistance. Further optimization of the lead compounds and in-depth mechanistic studies are warranted to advance these promising agents toward clinical development.

References

- 1. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 6. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to the Discovery and Development of Novel Antimalarial Compounds

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitates the urgent discovery and development of new antimalarial agents with novel mechanisms of action. This guide provides an in-depth overview of the contemporary antimalarial drug discovery pipeline, from initial screening to preclinical and clinical development. It details key experimental protocols, presents quantitative data for promising compounds, and visualizes critical pathways and workflows.

The Antimalarial Drug Discovery Pipeline

The modern antimalarial drug discovery process is a multi-stage endeavor aimed at identifying and validating new chemical entities that are safe and effective. The pipeline can be broadly categorized into discovery, preclinical, and clinical phases. A significant challenge is the high attrition rate of compounds as they progress through this pipeline.

Discovery Phase

The discovery phase begins with the identification of "hit" compounds that demonstrate activity against the malaria parasite. Two primary strategies are employed:

-

Phenotypic Screening: This is the most common approach, involving the high-throughput screening of large chemical libraries against cultured P. falciparum parasites.[1] This method is unbiased as it does not require prior knowledge of a specific drug target.[1]

-

Target-Based Screening: This strategy involves screening compounds against a specific, validated parasite enzyme or protein that is essential for its survival.[1] While more rational in its approach, it has historically yielded fewer clinical candidates compared to phenotypic screening.

Once hits are identified, they undergo a "hit-to-lead" process to generate lead compounds with improved potency and drug-like properties. This is followed by lead optimization to produce a preclinical candidate.

Key Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

Methodology:

-

Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes.

-

Assay Preparation: Test compounds are serially diluted in 96-well plates.

-

Inoculation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 1% and a hematocrit of 2%.

-

Incubation: Plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.[2]

-

Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.

-

Fluorescence Measurement: Fluorescence intensity is measured using a microplate reader at an excitation of 485 nm and an emission of 528 nm.[3]

-

Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition, and the IC50 value is determined by non-linear regression analysis.[4]

In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)

This standard preclinical assay, also known as Peters' test, evaluates the in vivo efficacy of a compound in a murine malaria model.[5]

Methodology:

-

Animal Model: Typically, BALB/c or Swiss albino mice are used.

-

Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells (e.g., 1 x 10^5 parasitized erythrocytes).[6]

-

Treatment: The test compound is administered orally or subcutaneously once daily for four consecutive days, starting 2-4 hours post-infection.[5][6]

-

Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.

-

Data Analysis: The average parasitemia in the treated groups is compared to that of an untreated control group to calculate the percentage of parasite growth suppression. The 50% effective dose (ED50) can then be determined.

Quantitative Data of Promising Antimalarial Compounds

The following tables summarize preclinical and early clinical data for several novel antimalarial compounds currently in development.

Table 1: In Vitro Activity and Cytotoxicity

| Compound | Target/Class | IC50 (nM, P. falciparum) | CC50 (µM, various cell lines) | Selectivity Index (CC50/IC50) |

| MMV390048 | PfPI4K | 28 (NF54 strain)[7] | >10 (HEK293) | >357 |

| DSM265 | PfDHODH | 1-4 (multiple strains)[8] | >44 (HepG2) | >11,000 |

| Ganaplacide (KAF156) | Imidazolopiperazine | ~1-10 (multiple strains)[5] | >10 (various) | >1000 |

| Cipargamin (KAE609) | PfATP4 | 0.5-1.4 (multiple strains)[9] | >10 (various) | >7000 |

| M5717 (Cabamiquine) | PƒeEF2 | 1.3-1.7 (in vitro isobolograms)[10] | >50 (HepG2) | >29,000 |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Compound | Animal Model | ED90 (mg/kg) | Key Pharmacokinetic Parameters |

| MMV390048 | Mouse (P. berghei) | 1.1 (oral, 4 doses)[7] | Mouse: T½ = 2.5h (IV), 7.3h (oral); Monkey: T½ = 61h (IV)[7] |

| DSM265 | Mouse (P. falciparum SCID) | Efficacious, specific ED90 not stated. Single 200-400mg dose in humans predicted to maintain therapeutic concentrations for >8 days.[6][11] | Human (predicted): Long half-life, enabling potential weekly dosing.[11] |

| Ganaplacide (KAF156) | Mouse (P. berghei) | ED99 of 2.2 mg/kg[12] | Human: Supports once-daily or single-dose regimen.[5] |

| Cipargamin (KAE609) | Mouse (P. berghei) | 2.7 (single dose)[9] | Favorable profile for potential single-dose treatment.[1] |

| M5717 (Cabamiquine) | Mouse (P. falciparum SCID) | Efficacious in combination studies.[13] | Human: T½ = 155-193h (at doses ≥200 mg)[13] |

Mechanisms of Action and Targeted Pathways

Target-Based Discovery: Inhibition of Essential Pathways

For some novel compounds, the specific molecular target has been identified, allowing for a clearer understanding of their mechanism of action.

-

DSM265 - Dihydroorotate Dehydrogenase (DHODH) Inhibition: DSM265 inhibits the parasite's DHODH enzyme, which is crucial for pyrimidine biosynthesis and, consequently, DNA and RNA synthesis.[6] This pathway is distinct from that of the host, providing a therapeutic window.[8]

-

MMV390048 - Phosphatidylinositol 4-kinase (PI4K) Inhibition: MMV390048 targets PfPI4K, a lipid kinase involved in essential cellular processes in the parasite, including protein trafficking and membrane dynamics.[7]

Phenotypic Discovery and Mechanism of Action Deconvolution

For many hits from phenotypic screens, the initial target is unknown. A critical step is "target deconvolution" to identify the mechanism of action.

Conclusion and Future Perspectives

The landscape of antimalarial drug discovery is dynamic, driven by the persistent threat of drug resistance. Phenotypic screening has replenished the development pipeline with several promising compounds possessing novel mechanisms of action. The progression of candidates like Ganaplacide, Cipargamin, and DSM265 through clinical trials offers hope for new, effective, and simplified treatment regimens. Future efforts must continue to focus on discovering compounds with activity against multiple life-cycle stages of the parasite to not only treat the disease but also to block transmission and prevent relapse, ultimately contributing to the goal of malaria eradication.

References

- 1. The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preclinical pharmacokinetics of novel trioxane antimalarial drug (99/411) - several unanswered questions and development perspectives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Efficacy and mechanism of action of cipargamin as an antibabesial drug candidate [elifesciences.org]

- 5. researchgate.net [researchgate.net]

- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 7. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pamafrica-consortium.org [pamafrica-consortium.org]

- 10. researchgate.net [researchgate.net]

- 11. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Preclinical Antimalarial Combination Study of M5717, a Plasmodium falciparum Elongation Factor 2 Inhibitor, and Pyronaridine, a Hemozoin Formation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Screening for Novel Antimalarial Agents: A Technical Guide

Introduction

The persistent global health threat posed by malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the urgent discovery of novel antimalarial agents with new mechanisms of action. Traditional drug discovery pipelines are often protracted and costly. In silico screening, or virtual screening, has emerged as a powerful and resource-efficient computational strategy to expedite the identification of promising lead compounds. This technical guide provides an in-depth overview of the core methodologies, experimental protocols, and data analysis involved in the virtual screening of new antimalarial agents. It is intended for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery.

Core Methodologies in Antimalarial Virtual Screening

In silico screening for antimalarial agents typically employs a hierarchical workflow that integrates several computational techniques to filter large compound libraries and identify potential hits. The primary approaches can be broadly categorized as either structure-based or ligand-based methods.

Structure-Based Virtual Screening (SBVS): This approach relies on the three-dimensional structure of a validated biological target, such as an essential enzyme or protein in Plasmodium falciparum. Molecular docking is the cornerstone of SBVS, simulating the binding of small molecules to the target's active site to predict binding affinity and mode.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are employed. These techniques leverage the chemical information of known active and inactive compounds. Key LBVS methods include pharmacophore modeling, which identifies the essential chemical features required for biological activity, and Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates the physicochemical properties of molecules with their biological activities.

A comprehensive virtual screening cascade often integrates both SBVS and LBVS, along with predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to prioritize compounds with favorable drug-like characteristics for experimental validation.

Quantitative Data from In Silico Screening Campaigns

The following tables summarize the results of various in silico screening studies, presenting the identified compounds, their target, in silico methodology employed, and their experimentally determined inhibitory concentrations (IC50) against P. falciparum.

Table 1: Validated Hits from Virtual Screening against Plasmodium falciparum

| Compound ID | Target | In Silico Method | P. falciparum Strain | IC50 (µM) | Reference |

| Compound 17 | Plasmepsin V (PMV) | Molecular Docking, Pharmacophore Modeling | 3D7 | 6.67 | [1][2] |

| Compound 47 | Plasmepsin V (PMV) | Molecular Docking, Pharmacophore Modeling | 3D7 | 5.10 | [1][2] |

| Compound 62 | Plasmepsin V (PMV) | Molecular Docking, Pharmacophore Modeling | 3D7 | 12.55 | [1][2] |

| Compound 147 | Plasmepsin V (PMV) | Molecular Docking, Pharmacophore Modeling | 3D7 | 8.31 | [1][2] |

| FM2 | PfHsp90 | Pharmacophore Modeling, Induced Fit Docking | NF54 | 0.14 - 6.0 | [3] |

| FM6 | PfHsp90 | Pharmacophore Modeling, Induced Fit Docking | NF54 | 0.14 - 6.0 | [3] |

| F10 | PfHsp90 | Pharmacophore Modeling, Induced Fit Docking | NF54 | 0.14 - 6.0 | [3] |

| F11 | PfHsp90 | Pharmacophore Modeling, Induced Fit Docking | NF54 | 0.14 - 6.0 | [3] |

| C2 | pf-DHFR | Molecular Docking | CQ-sensitive 3D7 | 1.23 | [4] |

| C6 | pf-DHFR | Molecular Docking | CQ-sensitive 3D7 | 0.48 | [4] |

| C10 | pf-DHFR | Molecular Docking | CQ-sensitive 3D7 | 0.79 | [4] |

| C14 | pf-DHFR | Molecular Docking | CQ-sensitive 3D7 | 0.19 | [4] |

| Epirubicin | Not Specified | Chemogenomics | D6, F32 ART, 3D7 | < 0.4 | [5] |

| Irinotecan | Not Specified | Chemogenomics | D6, F32 ART, 3D7 | < 0.4 | [5] |

Table 2: Nanomolar Potency Hits from In Silico Screening

| Compound ID | Target | In Silico Method | P. falciparum Strain | IC50 (nM) | Reference |

| Hit 1 | Not Specified | Quantum Modeling | Not Specified | 27 | [6] |

| Hit 2 | Not Specified | Quantum Modeling | Not Specified | 185 | [6] |

| Hit 3 | Not Specified | Quantum Modeling | Not Specified | 328 | [6] |

| Hit 4 | Not Specified | Quantum Modeling | Not Specified | 332 | [6] |

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments commonly employed in the discovery of new antimalarial agents.

Protocol 1: Structure-Based Virtual Screening using Molecular Docking

Objective: To identify potential inhibitors of a specific P. falciparum protein target by predicting their binding affinity and mode.

1. Target Preparation:

- Input: 3D crystal structure of the target protein (e.g., from the Protein Data Bank - PDB).

- Software: Schrödinger Maestro, AutoDock Tools.

- Steps:

- Remove water molecules and any co-crystallized ligands.

- Add hydrogen atoms and assign correct protonation states at a physiological pH (e.g., 7.4).

- Assign partial charges to all atoms.

- Perform energy minimization of the protein structure to relieve any steric clashes using a force field like OPLS4.[3]

- Define the binding site by specifying the coordinates of the co-crystallized ligand or by using a cavity detection algorithm.[7]

2. Ligand Library Preparation:

- Input: A library of small molecules in 2D or 3D format (e.g., from ZINC, ChemBridge, or Enamine databases).[3][8]

- Software: Schrödinger LigPrep, OpenBabel.

- Steps:

- Generate 3D conformations for each ligand.

- Generate different ionization states and tautomers at a physiological pH.

- Desalt the ligands.

- Perform energy minimization for each ligand structure.

3. Molecular Docking:

- Software: AutoDock Vina, Glide (Schrödinger), GOLD.

- Steps:

- Set up the docking grid box around the defined binding site of the target protein.

- Dock the prepared ligand library against the prepared protein target.

- Use a scoring function (e.g., XP GScore) to rank the ligands based on their predicted binding affinity.[9]

4. Post-Docking Analysis and Hit Selection:

- Steps:

- Visually inspect the binding poses of the top-ranked compounds to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues.

- Apply filters based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and ADMET properties.[3]

- Select a diverse set of promising compounds for experimental validation.

Protocol 2: Ligand-Based Virtual Screening using Pharmacophore Modeling

Objective: To identify novel compounds with similar essential chemical features to known active antimalarial agents.

1. Pharmacophore Model Generation:

- Input: A set of structurally diverse compounds with known high activity against a specific antimalarial target or phenotype.

- Software: Schrödinger Phase, LigandScout.

- Steps:

- Align the 3D structures of the active compounds.

- Identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable groups.

- Generate pharmacophore hypotheses that represent the spatial arrangement of these features.

- Score and rank the hypotheses based on how well they map to the active compounds.

2. Pharmacophore Model Validation:

- Input: A set of known active and inactive (decoy) compounds.

- Steps:

- Screen the validation set against the generated pharmacophore models.

- Evaluate the ability of the model to distinguish between active and inactive compounds using metrics like enrichment factor (EF) and Receiver Operating Characteristic (ROC) curves.[3]

3. Database Screening:

- Input: A validated pharmacophore model and a large compound library.

- Steps:

- Screen the compound library against the pharmacophore model to identify molecules that match the defined features.

- Rank the hits based on a fitness score that quantifies how well they match the pharmacophore.[3]

Protocol 3: QSAR Model Development

Objective: To build a predictive model that correlates the structural features of compounds with their antimalarial activity.

1. Data Set Preparation:

- Input: A dataset of compounds with experimentally determined antimalarial activities (e.g., IC50 or pIC50 values).

- Steps:

- Curate the dataset to remove any inconsistencies or errors.

- Divide the dataset into a training set (for model building) and a test set (for model validation).[10]

2. Descriptor Calculation:

- Software: PaDEL-Descriptor, RDKit.

- Steps:

- For each compound in the dataset, calculate a wide range of molecular descriptors representing their physicochemical properties (e.g., topological, electronic, steric).[10]

3. Model Building:

- Software: R, Scikit-learn (Python).

- Methods: Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), Random Forest (RF).[10][11]

- Steps:

- Use a feature selection algorithm to identify the most relevant descriptors.

- Build the QSAR model using the selected descriptors and the training set data.

4. Model Validation:

- Steps:

- Perform internal validation using techniques like leave-one-out cross-validation (LOO-CV).

- Perform external validation by predicting the activities of the compounds in the test set and comparing them to the experimental values.[10]

- Evaluate the model's performance using statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).[12]

Protocol 4: In Silico ADMET Prediction

Objective: To assess the drug-like properties of hit compounds early in the discovery process.

1. Input: A list of hit compounds in a suitable format (e.g., SMILES).

2. Software/Web Servers: SwissADME, pkCSM, ADMETlab.

3. Predicted Properties:

- Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

- Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

- Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

- Excretion: Renal clearance.

- Toxicity: AMES toxicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

4. Analysis:

- Filter out compounds with predicted poor pharmacokinetic properties or high toxicity.

- Prioritize compounds with a balanced profile of potency and favorable ADMET properties for further development.

Visualizations: Workflows and Pathways

Virtual Screening Workflow

The following diagram illustrates a typical hierarchical virtual screening workflow for the identification of new antimalarial agents.

Caption: A typical virtual screening workflow for antimalarial drug discovery.

Signaling Pathway: cGMP Signaling in Plasmodium falciparum**

Cyclic GMP (cGMP) signaling is a crucial pathway in P. falciparum, regulating key life cycle transitions, making it an attractive target for novel antimalarials.[13]

Caption: The cGMP signaling pathway in Plasmodium falciparum.

Conclusion

In silico screening has become an indispensable component of modern antimalarial drug discovery. By integrating a range of computational techniques, from molecular docking and pharmacophore modeling to QSAR and ADMET prediction, researchers can efficiently navigate vast chemical spaces to identify novel and potent antimalarial candidates. The detailed protocols and workflows presented in this guide offer a framework for conducting robust virtual screening campaigns. The continued development of computational methods and the increasing availability of biological data will further enhance the power of in silico approaches in the fight against malaria.

References

- 1. mdpi.com [mdpi.com]

- 2. In Silico and In Vitro Antimalarial Screening and Validation Targeting Plasmodium falciparum Plasmepsin V - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. public.pensoft.net [public.pensoft.net]

- 5. Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ukm.my [ukm.my]

- 8. The Discovery of Novel Antimalarial Compounds Enabled by QSAR-based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular docking analysis of Plasmodium falciparum dihydroorotate dehydrogenase towards the design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Modeling of Antimalarial Agents by 3D-QSAR Study and Molecular Docking of Two Hybrids 4-Aminoquinoline-1,3,5-triazine and 4-Aminoquinoline-oxalamide Derivatives with the Receptor Protein in Its Both Wild and Mutant Types - PMC [pmc.ncbi.nlm.nih.gov]

- 11. QSAR based predictive modeling for anti-malarial molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of QSAR Method in the Design of Enhanced Antimalarial Derivatives of Azetidine-2-carbonitriles, their Molecular Docking, Drug-likeness, and SwissADME Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs [frontiersin.org]

Antimalarial Agent 11: A Technical Whitepaper on the Spirocyclic Chromane UCF 201

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimalarial drug resistance necessitates the urgent discovery of novel chemical scaffolds with unique mechanisms of action. This document provides a detailed technical overview of a promising spirocyclic chromane, identified as UCF 201, which has demonstrated potent antiplasmodial activity. In foundational research, this compound is referred to as "antimalarial agent 11" or "compound 1". This whitepaper consolidates the available data on its chemical structure, physicochemical and biological properties, and detailed experimental protocols for its synthesis and evaluation. The aim is to provide a comprehensive resource for researchers engaged in the development of next-generation antimalarial therapeutics.

Chemical Identity and Structure

The core of this compound is a spirocyclic chromane scaffold. This structural motif is of interest in medicinal chemistry due to its three-dimensional architecture, which can provide enhanced target specificity and improved pharmacokinetic properties compared to planar molecules.

Chemical Name: tert-butyl 4-oxo-3,4-dihydrospiro[benzo[h]chromene-2,4'-piperidine]-1'-carboxylate Compound ID: UCF 201 (also referred to as spirocyclic chromane 1) Molecular Formula: C₂₄H₂₅NO₄ Molecular Weight: 391.46 g/mol

Chemical Structure:

Physicochemical and Biological Properties

The properties of UCF 201 have been assessed through a combination of computational predictions and in vitro experimental assays.

Physicochemical Properties

The calculated physicochemical properties of UCF 201 are summarized in Table 1. These parameters indicate that the compound adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

Table 1: Physicochemical Properties of UCF 201

| Property | Value | Method |

| Molecular Weight ( g/mol ) | 391.46 | Calculated |

| cLogP | 3.8 | Calculated |

| Topological Polar Surface Area (TPSA) | 58.6 Ų | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 2 | Calculated |

| Aqueous Solubility | >20 μM | Experimental |

Biological Properties

UCF 201 exhibits potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. A significant feature of this compound is its broad activity against all intraerythrocytic stages of the parasite.

Table 2: In Vitro Antimalarial Activity and Cytotoxicity of UCF 201

| Parameter | P. falciparum Strain | Value |

| EC₅₀ | Dd2 (chloroquine-resistant) | 350 nM[1][2] |

| EC₅₀ | 3D7 (chloroquine-sensitive) | 390 nM |

| Cytotoxicity (CC₅₀) | HepG2 (human liver cells) | > 20 µM[1] |

| Selectivity Index (SI) | (CC₅₀ HepG2) / (EC₅₀ Dd2) | > 57 |

Mechanism of Action

UCF 201 demonstrates a distinct mechanism of action compared to many existing antimalarials. It is an early-acting compound that inhibits parasite development across all intraerythrocytic stages: ring, trophozoite, and schizont, and also prevents merozoite invasion[1][2]. This multi-stage activity could be advantageous in achieving rapid parasite clearance and potentially reducing the development of resistance.

Caption: UCF 201 inhibits all stages of the parasite's asexual lifecycle.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of UCF 201, based on published literature.

Synthesis of UCF 201

The synthesis of UCF 201 is achieved through a multi-step process starting from commercially available α-naphthol.

Caption: Synthetic workflow for the preparation of UCF 201.

Detailed Synthetic Procedure:

-

Step 1: Synthesis of tert-butyl 4-(naphthalen-1-yloxy)-5,6-dihydropyridine-1(2H)-carboxylate: To a solution of α-naphthol (1.0 eq) and N-Boc-4-piperidone (1.2 eq) in toluene, piperidine (0.2 eq) is added. The mixture is refluxed for 12-16 hours with a Dean-Stark apparatus to remove water. The solvent is evaporated under reduced pressure, and the residue is purified by silica gel column chromatography to yield the enyloxyamine intermediate.

-

Step 2: Epoxidation: The intermediate from Step 1 (1.0 eq) is dissolved in dichloromethane (DCM). m-Chloroperoxybenzoic acid (m-CPBA, 1.5 eq) is added portion-wise at 0°C. The reaction is stirred at room temperature for 4-6 hours. The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated to give the crude epoxide, which is used in the next step without further purification.

-

Step 3: Cyclization to UCF 201: The crude epoxide is dissolved in DCM, and a Lewis acid (e.g., BF₃·OEt₂, 0.2 eq) is added at 0°C. The reaction is stirred at room temperature for 1-2 hours. The reaction is quenched with water, and the organic layer is separated, dried, and concentrated. The final product, UCF 201, is purified by flash chromatography.

In Vitro Antimalarial Activity Assay (SYBR Green I)

-

Parasite Culture: P. falciparum strains are maintained in O+ human erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine.

-

Assay Plate Preparation: Compounds are serially diluted in DMSO and dispensed into 96-well black, clear-bottom plates.

-

Parasite Addition: Asynchronous parasite cultures, diluted to 1% parasitemia and 2% hematocrit, are added to the assay plates.

-

Incubation: Plates are incubated for 72 hours at 37°C in a modular incubation chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining: Following incubation, 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye is added to each well. The plates are incubated in the dark at room temperature for 1 hour.

-

Fluorescence Measurement: Fluorescence is read on a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: EC₅₀ values are determined by fitting the fluorescence data versus log-transformed drug concentration to a sigmoidal dose-response curve using appropriate software.

In Vitro Cytotoxicity Assay (Resazurin)

-

Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Assay Plate Preparation: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

-

Compound Addition: The test compound is serially diluted and added to the cells.

-

Incubation: Plates are incubated for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Viability Assessment: Resazurin solution (final concentration 44 µM) is added to each well, and the plates are incubated for an additional 4 hours.

-

Fluorescence Measurement: The fluorescence of the resorufin product is measured at an excitation of 560 nm and an emission of 590 nm.

-

Data Analysis: CC₅₀ values are calculated from dose-response curves.

Conclusion and Future Directions

The spirocyclic chromane UCF 201 represents a promising starting point for the development of a new class of antimalarial drugs. Its novel scaffold, potent activity against resistant parasite strains, and unique multi-stage mechanism of action address key challenges in the current antimalarial landscape. Further structure-activity relationship (SAR) and structure-property relationship (SPR) studies are warranted to optimize the potency and drug-like properties of this scaffold. Elucidation of its specific molecular target will be crucial for understanding its mechanism of action and for designing second-generation compounds with improved profiles. In vivo efficacy studies in relevant animal models are the next critical step in evaluating the therapeutic potential of this exciting new antimalarial agent.

References

In-Depth Technical Guide: Preliminary In Vitro Activity of Antimalarial Agent 11 (UCF 201)

This technical guide provides a comprehensive overview of the preliminary in vitro activity of the novel antimalarial agent 11, a spirocyclic chromane identified as UCF 201. The document is intended for researchers, scientists, and drug development professionals working in the field of antimalarial drug discovery.

Data Presentation: In Vitro Efficacy

This compound has demonstrated potent activity against chloroquine-resistant strains of Plasmodium falciparum. The quantitative data for its 50% effective concentration (EC50) are summarized in the table below.

| P. falciparum Strain | Resistance Profile | EC50 (nM) | Reference |

| Dd2 | Chloroquine-resistant | 350 | [1][2] |

The selectivity of the compound was reported to be over 50-fold when tested against human liver HepG2 cells, indicating a favorable preliminary toxicity profile.[2]

Experimental Protocols

The in vitro antimalarial activity of agent 11 was determined using a SYBR Green I-based fluorescence assay. This method quantifies parasite DNA to measure parasite growth inhibition.

Plasmodium falciparum Culture

-

The chloroquine-resistant Dd2 strain of P. falciparum is maintained in continuous culture in human erythrocytes.

-

The culture medium used is RPMI 1640 supplemented with L-glutamine, 25 mM HEPES (pH 7.4), 26 mM NaHCO₃, 2% dextrose, 15 mg/L hypoxanthine, 25 mg/L gentamycin, and 0.5% Albumax II.

-

Cultures are maintained at 37°C in an atmosphere of 5% CO₂ and 95% air.

SYBR Green I-Based DNA Quantification Assay

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions are then prepared in the culture medium. The final DMSO concentration in the assay wells should not exceed 0.125%.

-

Assay Plate Setup: The assay is performed in 96-well microtiter plates. Varying concentrations of the test compound are added to the wells. A positive control (e.g., 1 µM chloroquine) and a negative control (vehicle-treated parasites) are included.

-

Parasite Addition: Asynchronous cultures of P. falciparum Dd2 with a starting parasitemia of approximately 0.5-1% and a hematocrit of 2% are added to each well.

-

Incubation: The plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. A lysis buffer containing SYBR Green I dye is then added to each well.

-

Fluorescence Reading: The plates are incubated in the dark for 30 minutes to allow the dye to intercalate with the parasite DNA. The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence readings are proportional to the amount of parasite DNA. The percentage of parasite growth inhibition is calculated relative to the negative control. The EC50 value, the concentration of the compound that inhibits 50% of parasite growth, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[1][3]

Visualization of Biological Activity

While a specific molecular signaling pathway for this compound has not been elucidated, its phenotypic effect on the parasite's intraerythrocytic lifecycle has been characterized. The agent is reported to be early-acting, inhibiting parasite development at the ring, trophozoite, and schizont stages, as well as merozoite invasion.[2]

The diagram above illustrates the multi-stage inhibitory action of this compound on the asexual intraerythrocytic lifecycle of P. falciparum. The agent disrupts the maturation of ring and trophozoite stages, inhibits the egress of merozoites from schizonts, and blocks the invasion of new red blood cells by free merozoites. This broad activity against multiple lifecycle stages makes it an attractive lead candidate for further development.

References

Early-Stage Toxicity Screening of Antimalarial Agent 11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents. "Antimalarial agent 11," an artemisinin-derived dimer, has demonstrated potent in vitro activity against both chloroquine-sensitive and -resistant strains of P. falciparum.[1] Early assessment of a drug candidate's toxicity profile is a critical component of the preclinical development process, enabling a go/no-go decision based on its therapeutic index. This technical guide provides a comprehensive overview of the early-stage toxicity screening of this compound, presenting available quantitative data, detailed experimental protocols for key toxicity assays, and insights into the potential mechanisms of toxicity.

While comprehensive toxicity data for this compound is not yet publicly available, this guide outlines the standard battery of tests that would be employed for its preclinical safety assessment. The methodologies described herein are based on established protocols for the evaluation of antimalarial drug candidates.[2][3]

Quantitative Toxicity Data

The initial in vitro cytotoxicity of this compound has been assessed against human embryonic kidney (HEK 293) and human liver cancer (HepG2) cell lines. The 50% cytotoxic concentration (CC50) values are summarized in the table below.

| Cell Line | Assay Type | CC50 (µM) | Reference |

| HEK 293 | CellTiter-Glo Luminescent | >50 | [1] |

| HepG2 | CellTiter-Glo Luminescent | >50 | [1] |

Note: A higher CC50 value indicates lower cytotoxicity. The data suggests that this compound has low cytotoxicity against these two cell lines at the concentrations tested. Further studies are required to determine its selectivity index (SI), which is the ratio of its cytotoxicity to its antiplasmodial activity.

Experimental Protocols

A thorough early-stage toxicity screening of an antimalarial candidate involves a tiered approach, beginning with in vitro assays and progressing to in vivo studies if a favorable profile is observed.

In Vitro Cytotoxicity Assays

These assays are fundamental for the initial assessment of a compound's toxicity against mammalian cells.[2][3]

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Culture:

-

Human cell lines (e.g., HepG2 for hepatotoxicity screening, HEK 293 for general cytotoxicity) are cultured in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

This compound is serially diluted in culture medium to achieve a range of concentrations.

-

The culture medium is removed from the wells and replaced with the medium containing the test agent. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

-

The plate is incubated for 24-48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for another 3-4 hours.

-

The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The CC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

-

In Vitro Genotoxicity Assays

Genotoxicity assays are employed to detect direct or indirect DNA damage caused by the test compound.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation:

-

Human lymphocytes or a suitable cell line (e.g., HepG2) are treated with various concentrations of this compound for a defined period.

-

-

Assay Procedure:

-

Approximately 1 x 10^5 cells are mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

The slides are then placed in an electrophoresis chamber containing an alkaline buffer to unwind the DNA.

-

Electrophoresis is performed, allowing the broken DNA fragments to migrate away from the nucleus, forming a "comet tail."

-

The slides are neutralized, stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green), and visualized using a fluorescence microscope.

-

-

Data Analysis:

-

The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail.

-

Image analysis software is used to calculate parameters such as tail length, tail moment, and percentage of DNA in the tail.

-

A significant increase in these parameters compared to the negative control indicates a genotoxic effect.[4][5]

-

In Vivo Acute Oral Toxicity Study

This study provides information on the potential health hazards that might arise from a single, short-term exposure to the test substance by the oral route.[6][7]

-

Animal Model:

-

Procedure (Up-and-Down Procedure - OECD Guideline 425):

-

A single animal is dosed with a starting dose level selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher fixed dose level. If the animal dies, the next animal is dosed at a lower fixed dose level.

-

This sequential dosing is continued until one of the stopping criteria is met (e.g., three consecutive animals survive at the highest dose, or a reversal in outcome is seen at a particular dose level).

-

-

Observations:

-

Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), body weight, and food and water consumption are recorded.

-

At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed.

-

-

Data Analysis:

-

The LD50 (median lethal dose) is estimated using statistical methods.

-

The study identifies the target organs of toxicity and provides information for dose selection in subsequent repeated-dose toxicity studies.

-

Mandatory Visualizations

Experimental Workflow for Early-Stage Toxicity Screening

Signaling Pathway of Artemisinin-Induced Toxicity

Many artemisinin-based antimalarials, including potentially this compound, exert their toxic effects through the induction of oxidative stress.[10][11][12][13] This can lead to DNA damage and trigger apoptotic cell death pathways.

Discussion and Future Directions

The preliminary in vitro cytotoxicity data for this compound are promising, indicating low toxicity against the tested human cell lines. However, a comprehensive preclinical toxicity assessment is essential to establish a robust safety profile.

Future studies should focus on:

-

Determining the Selectivity Index: Assessing the in vitro activity of this compound against various P. falciparum strains and calculating the ratio of its cytotoxicity (CC50) to its antiplasmodial activity (IC50). A high selectivity index is a key indicator of a promising drug candidate.

-

Comprehensive In Vitro Toxicity Profiling: Expanding the in vitro testing to include a broader panel of human cell lines and assays for cardiotoxicity (e.g., hERG channel assay) and neurotoxicity.

-

In Vivo Efficacy and Toxicity Studies: If the in vitro profile remains favorable, progressing to in vivo studies in rodent models to evaluate efficacy, pharmacokinetics, and a more detailed toxicity profile, including sub-chronic and chronic toxicity studies.

-

Mechanistic Studies: Investigating the specific molecular pathways underlying any observed toxicity to inform potential strategies for mitigation.

By following a systematic and rigorous approach to early-stage toxicity screening, the potential of this compound as a safe and effective new treatment for malaria can be thoroughly evaluated.

References

- 1. Meeting report of the Evidence Review Group on the cardiotoxicity of antimalarials [who.int]

- 2. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 3. researchgate.net [researchgate.net]

- 4. Genotoxic evaluation of the antimalarial drugs artemisinin and artesunate in human HepG2 cells and effects on CASP3 and SOD1 gene expressions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vivo Toxicity Assessment for Novel Therapeutics in Malaria - Ace Therapeutics [ace-therapeutics.com]

- 7. In vivo antiplasmodial activities and acute toxicity assessment of two plant cocktail extracts commonly used among Southwestern Nigerians - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genotoxicity assessment of the antimalarial compound artesunate in somatic cells of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]

- 11. Oxidative Stress in Malaria: Potential Benefits of Antioxidant Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidative Stress and Pathogenesis in Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimalarial Action of Artesunate Involves DNA Damage Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

"solubility and stability testing of Antimalarial agent 11"

An In-Depth Technical Guide to the Solubility and Stability Testing of Antimalarial Agent 11

Abstract

The development of new antimalarial agents is a global health priority. A critical early-stage step in the drug development pipeline is the thorough characterization of a compound's physicochemical properties, particularly its solubility and stability. These parameters are fundamental to determining a drug's potential for formulation, bioavailability, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the methodologies and data derived from the solubility and stability profiling of a novel investigational compound, "this compound." The protocols and findings detailed herein are intended to serve as a crucial resource for researchers, scientists, and drug development professionals engaged in the advancement of new antimalarial therapies.

Introduction

This compound is a promising new chemical entity with demonstrated in vitro activity against multi-drug resistant strains of Plasmodium falciparum. Before advancing to later-stage preclinical and clinical evaluation, a robust understanding of its physicochemical characteristics is essential. This document outlines the experimental protocols and summarizes the key findings from a series of studies designed to assess the aqueous solubility and chemical stability of this compound under various physiologically and pharmaceutically relevant conditions.

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Poor solubility can lead to low and variable oral absorption, hindering clinical development. Both thermodynamic and kinetic solubility assays were performed to fully characterize this compound.

Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This parameter is crucial for understanding the compound's behavior in vivo and for developing suitable formulations.

-

An excess amount of this compound was added to a series of sealed vials containing different aqueous buffers (pH 2.0, 5.0, 7.4, and 9.0).

-

The vials were agitated in a temperature-controlled shaker at 25°C and 37°C for 48 hours to ensure equilibrium was reached.

-

Following incubation, the samples were centrifuged at 14,000 rpm for 20 minutes to pellet the undissolved solid.

-

The supernatant was carefully collected and filtered through a 0.22 µm syringe filter to remove any remaining particulates.

-

The concentration of the dissolved this compound in the filtrate was quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

The thermodynamic solubility of this compound was found to be pH-dependent, with higher solubility observed at lower pH values.

| pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Molar Solubility (µM) |

| 2.0 | 25 | 152.4 ± 8.1 | 345.6 ± 18.4 |

| 5.0 | 25 | 45.7 ± 3.5 | 103.6 ± 7.9 |

| 7.4 | 25 | 2.1 ± 0.3 | 4.8 ± 0.7 |

| 9.0 | 25 | < 1.0 | < 2.3 |

| 2.0 | 37 | 188.9 ± 11.2 | 428.3 ± 25.4 |

| 5.0 | 37 | 58.3 ± 4.9 | 132.2 ± 11.1 |

| 7.4 | 37 | 3.5 ± 0.6 | 7.9 ± 1.4 |

| 9.0 | 37 | < 1.0 | < 2.3 |

| (Assuming a molecular weight of 441.0 g/mol for this compound) |

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration DMSO stock. This assay is often used in high-throughput screening to identify compounds that may precipitate upon dilution in aqueous media.

-

A 10 mM stock solution of this compound was prepared in 100% DMSO.

-

This stock solution was serially diluted in DMSO to create a concentration gradient.

-

A small volume (2 µL) of each DMSO solution was added to a 96-well plate, followed by the addition of 198 µL of phosphate-buffered saline (PBS) at pH 7.4.

-

The plate was shaken for 2 hours at room temperature.

-

The turbidity of each well, indicative of precipitation, was measured using a nephelometer.

-

The kinetic solubility was determined as the highest concentration at which no significant increase in turbidity was observed compared to the blank.

| Assay Buffer | Kinetic Solubility (µM) |

| Phosphate-Buffered Saline (pH 7.4) | 75.5 |

Stability Assessment

The chemical stability of this compound was evaluated under various stress conditions to identify potential degradation pathways and to determine its shelf-life and appropriate storage conditions.

Experimental Workflow: Stability Testing

Caption: Workflow for the stability assessment of this compound.

pH Stability

The stability of this compound was assessed across a range of pH values to simulate conditions in the gastrointestinal tract and in potential intravenous formulations.

-

A working solution of this compound (100 µg/mL) was prepared in aqueous buffers at pH 2.0, 7.4, and 9.0.

-

The solutions were incubated at 40°C.

-

Aliquots were taken at specified time points (0, 4, 8, 24, and 48 hours).

-

The concentration of the remaining parent compound was determined by HPLC-UV.

| pH | Time (hours) | % Remaining Parent Compound |

| 2.0 | 0 | 100 |

| 2.0 | 4 | 99.5 ± 0.4 |

| 2.0 | 8 | 98.9 ± 0.6 |

| 2.0 | 24 | 97.1 ± 1.1 |

| 2.0 | 48 | 95.3 ± 1.5 |

| 7.4 | 0 | 100 |

| 7.4 | 4 | 99.8 ± 0.2 |

| 7.4 | 8 | 99.6 ± 0.3 |

| 7.4 | 24 | 99.1 ± 0.5 |

| 7.4 | 48 | 98.5 ± 0.7 |

| 9.0 | 0 | 100 |

| 9.0 | 4 | 85.2 ± 2.1 |

| 9.0 | 8 | 72.8 ± 3.4 |

| 9.0 | 24 | 45.6 ± 4.2 |

| 9.0 | 48 | 21.3 ± 3.8 |

Oxidative and Photostability

Forced degradation studies were conducted to evaluate the susceptibility of this compound to oxidative and light-induced degradation.

-

Oxidative Stability: A solution of this compound (100 µg/mL in 50:50 acetonitrile:water) was treated with 3% hydrogen peroxide (H₂O₂) and kept at room temperature for 24 hours.

-

Photostability: A solid sample and a solution (100 µg/mL in 50:50 acetonitrile:water) of this compound were exposed to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample was kept in the dark.

-

All samples were analyzed by HPLC-UV to quantify the remaining parent compound.

| Stress Condition | Duration (hours) | % Remaining Parent Compound |

| 3% H₂O₂ | 24 | 88.7 ± 2.5 |

| Photostability (Solution) | 24 | 92.4 ± 1.9 |

| Photostability (Solid) | 24 | 99.1 ± 0.8 |

Logical Relationship of Physicochemical Properties

The interplay between solubility and stability is critical for successful drug development. The following diagram illustrates the logical flow from initial physicochemical characterization to key development decisions.

Caption: Decision-making workflow based on solubility and stability data.

Conclusion

The physicochemical profiling of this compound reveals several key characteristics that will guide its future development. The compound exhibits pH-dependent solubility, with significantly lower solubility at neutral and alkaline pH, suggesting that absorption may be limited in the lower gastrointestinal tract. Stability studies indicate that this compound is relatively stable in acidic and neutral conditions but undergoes significant degradation in alkaline environments. It also shows some susceptibility to oxidative stress and degradation in solution upon exposure to light.

These findings underscore the need for enabling formulation strategies, such as the development of an amorphous solid dispersion or a salt form, to improve the solubility and dissolution rate. Furthermore, protective measures against light and oxidative environments will be necessary for the final drug product. The data presented in this guide provide a critical foundation for the continued, data-driven development of this compound as a potential new treatment for malaria.

The Architecture of Efficacy: Initial Structure-Activity Relationship Studies of Novel Antimalarial Analogs

A Technical Guide for Drug Development Professionals

The relentless evolution of drug-resistant Plasmodium falciparum necessitates a continuous pipeline of novel antimalarial agents. The initial exploration of a new chemical scaffold's potential hinges on systematic Structure-Activity Relationship (SAR) studies. This technical guide delves into the core principles and methodologies of initial SAR investigations, using analogs of prominent antimalarial classes as illustrative examples. We will explore how subtle molecular modifications can dramatically influence antiplasmodial potency and selectivity, providing a foundational understanding for researchers in the field of antimalarial drug discovery.

The SAR Workflow: From Hit to Lead

The journey from a promising hit compound to a viable lead candidate is a structured process of iterative design, synthesis, and biological evaluation. The initial SAR study is a critical phase in this journey, aiming to identify the key molecular features, or pharmacophores, responsible for the desired biological activity and to understand the impact of structural modifications on potency and other properties.

Caption: A generalized workflow for an initial Structure-Activity Relationship (SAR) study in antimalarial drug discovery.

Quantitative SAR Data of Antimalarial Analogs

The following tables summarize the in vitro antiplasmodial activity of various classes of antimalarial analogs against different strains of Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. A lower IC50 value indicates a more potent compound.

Artemisinin Analogs: Modification at the O-11 Position

Artemisinin and its derivatives are frontline antimalarial drugs. The 1,2,4-trioxane ring is crucial for their activity. SAR studies have explored modifications at various positions, including the substitution of the O-11 atom.

| Compound | Description | IC50 (nM) vs. W-2 Strain | IC50 (nM) vs. D-6 Strain | Reference |

| Artemisinin | Parent Compound | - | - | [1] |

| 17 | N-methyl-11-aza-9-desmethylartemisinin | > Artemisinin | > Artemisinin | [1] |

| 18 | N-ethyl-11-aza-9-desmethylartemisinin | More active than Artemisinin | More active than Artemisinin | [1] |

| 19 | N-propyl-11-aza-9-desmethylartemisinin | More active than Artemisinin | More active than Artemisinin | [1] |

Note: The referenced study indicates that some N-alkyl-11-aza-9-desmethylartemisinins were found to be more active than artemisinin, but specific IC50 values for all compounds are not provided in the abstract.[1]

Quinoline Analogs: Exploring Substitutions

Quinolines, such as chloroquine, have been a mainstay of antimalarial therapy for decades. SAR studies on novel quinoline scaffolds aim to overcome widespread resistance.

| Compound | R¹ Substituent (C6) | R² Substituent (Benzene Ring) | EC50 (nM) vs. Dd2 Strain | Reference |

| 8 | -OMe | H | 41.2 ± 5.3 | [2] |

| 9 | -OMe | 4-NO₂ | 28.6 ± 0.9 | [2] |

| 10 | -OMe | 2-NO₂ | 56.3 ± 8.1 | [2] |

| 11 | -OMe | 3-NO₂ | 49.5 ± 4.0 | [2] |

| 29 | -Cl | 4-F | 4.8 ± 2.0 | [2] |

| 30 | -Cl | 2-F | 26.0 ± 0.9 | [2] |

Tryptanthrin and Neocryptolepine Analogs

Natural product-derived scaffolds like tryptanthrin and neocryptolepine offer promising avenues for new antimalarials.

| Compound | Description | IC50 (nM) vs. NF54 Strain (CQS) | IC50 (nM) vs. K1 Strain (CQR) | Reference |

| Tryptanthrin | Parent Compound | 288 | 114 | [3] |

| NT1 | 3-chloro-8-nitro-tryptanthrin | 30 | Similar to CQS | [4] |

| 9c | Ester-modified neocryptolepine | 2.27 | > Chloroquine | [5] |

| 12b | Ester-modified neocryptolepine | 1.81 | > Chloroquine | [5] |

CQS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable SAR data. The following sections outline the methodologies for key in vitro assays.

In Vitro Antiplasmodial Activity Assay (pLDH Method)

This assay is widely used to determine the IC50 values of test compounds against P. falciparum. It relies on the activity of the parasite-specific lactate dehydrogenase (pLDH) enzyme.[6]

Materials:

-

P. falciparum cultures (e.g., W-2, D-6, NF54, K1, Dd2 strains)

-

Human red blood cells

-

Complete culture medium (e.g., RPMI-1640 with supplements)

-

96-well microplates

-

Test compounds and control drugs (e.g., Artemisinin, Chloroquine)

-

Malstat reagent

-

NBT/PES solution (Nitroblue tetrazolium/Phenazine ethosulfate)

Procedure:

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at a defined parasitemia and hematocrit in complete culture medium.

-

Drug Preparation: Prepare serial dilutions of the test compounds and control drugs in an appropriate solvent (e.g., DMSO) and then in culture medium.

-

Assay Plate Setup: Add the diluted compounds to a 96-well plate. Add the parasitized red blood cell suspension to each well. Include positive (parasitized cells, no drug) and negative (uninfected cells) controls.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Lysis and pLDH Reaction: Lyse the cells by freeze-thaw cycles. Add Malstat reagent and NBT/PES solution to each well to initiate the pLDH reaction.

-

Data Acquisition: Read the absorbance at a specific wavelength (e.g., 650 nm) using a microplate reader. The absorbance is proportional to the amount of pLDH activity, which reflects parasite viability.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay

This assay assesses the toxicity of the compounds against mammalian cell lines to determine their selectivity.

Materials:

-

Mammalian cell line (e.g., VERO, HepG2, Nalm-6)

-

Appropriate cell culture medium and supplements

-

96-well microplates

-

Test compounds

-

Cell viability reagent (e.g., Resazurin, MTT)

Procedure:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of the test compounds to the wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Add the cell viability reagent and incubate for a further period to allow for color development.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) in a manner similar to the IC50 calculation.

Selectivity Index (SI) Calculation

The Selectivity Index provides a measure of a compound's therapeutic window. It is calculated as the ratio of its cytotoxicity to its antiplasmodial activity.

Formula: SI = CC50 (mammalian cells) / IC50 (P. falciparum)

A higher SI value is desirable, indicating that the compound is more toxic to the parasite than to mammalian cells. A common threshold for a promising compound is an SI greater than 100.[4]

Putative Mechanism of Action: Inhibition of Hemozoin Biocrystallization

Many quinoline-based antimalarials are thought to exert their effect by interfering with the parasite's detoxification of heme. Inside its digestive vacuole, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite crystallizes this heme into an inert substance called hemozoin.

Caption: A proposed mechanism of action for quinoline antimalarials involving the inhibition of hemozoin formation.[7]

This inhibition leads to the accumulation of toxic free heme, which in turn causes oxidative stress and damage to parasite membranes, ultimately leading to its death.[7][8][9]

Conclusion

The initial SAR studies of novel antimalarial analogs are a cornerstone of the drug discovery process. By systematically modifying a hit scaffold and quantifying the effects on antiplasmodial activity and cytotoxicity, researchers can build a comprehensive understanding of the molecular requirements for efficacy. The data and protocols presented in this guide, exemplified by diverse chemical classes from artemisinins to quinolines, provide a foundational framework for professionals engaged in the critical mission of developing the next generation of antimalarial therapies. The iterative cycle of design, synthesis, and testing, guided by robust SAR principles, remains our most potent strategy in the fight against malaria.

References

- 1. Structure-activity relationships of the antimalarial agent artemisinin. 2. Effect of heteroatom substitution at O-11: synthesis and bioassay of N-alkyl-11-aza-9-desmethylartemisinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. portal.fis.tum.de [portal.fis.tum.de]

- 5. Synthesis and antimalarial testing of neocryptolepine analogues: addition of ester function in SAR study of 2,11-disubstituted indolo[2,3-b]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Antimalarials: Function, Uses, Side Effects, Drug Names [rxlist.com]

- 9. Antimalarial medication - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note & Protocol: Preclinical Evaluation of Antimalarial Agent 11 Against Liver-Stage Malaria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The liver stage of Plasmodium infection is a critical phase in the malaria life cycle, representing an ideal target for prophylactic drugs. During this clinically silent period, sporozoites injected by an infected mosquito travel to the liver, invade hepatocytes, and undergo extensive replication to produce tens of thousands of merozoites. These merozoites are then released into the bloodstream, initiating the symptomatic blood-stage infection.[1][2] Targeting the liver stage can prevent the onset of clinical malaria, reduce transmission, and potentially contribute to malaria eradication efforts.[3][4] This document provides a detailed protocol for the preclinical testing of a novel antimalarial candidate, "Agent 11," against the liver stages of Plasmodium parasites using established in vitro and in vivo models.

Key Experimental Approaches

The evaluation of Agent 11's efficacy against liver-stage malaria involves two primary models:

-

In Vitro Model: Utilizes cultured human hepatoma cell lines (e.g., HepG2, HC-04) or primary human hepatocytes infected with Plasmodium sporozoites.[1][5] This model is crucial for determining the direct inhibitory effect of the compound on parasite development within liver cells and for establishing a dose-response relationship (IC50).

-

In Vivo Model: Employs humanized mouse models, such as the FRG huHep mouse, which are engrafted with human hepatocytes.[3][6] These models allow for the assessment of the compound's prophylactic activity in a physiological context, considering factors like drug metabolism and bioavailability.[3][7] Rodent malaria models, such as those using P. berghei, are also valuable for initial in vivo screening.[1][8]

Efficacy in both models is primarily quantified by measuring the parasite burden. Common techniques include bioluminescence imaging with luciferase-expressing parasites, quantitative real-time PCR (qRT-PCR) to measure parasite-specific RNA, and fluorescence microscopy.[8][9][10][11]

Data Presentation: Efficacy of Antimalarial Agent 11

The following tables summarize representative quantitative data for the evaluation of this compound.

Table 1: In Vitro Efficacy of Agent 11 against P. falciparum Liver Stages

| Compound | IC50 (nM) | Host Cell Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |

| Agent 11 | 15.2 | > 50 | > 3289 |

| Atovaquone (Control) | 1.0 | > 50 | > 50000 |

| Primaquine (Control) | 850.0 | 25.0 | 29.4 |

Table 2: In Vivo Prophylactic Efficacy of Agent 11 in FRG huHep Mice

| Treatment Group (n=5) | Dose (mg/kg) | Parasite Burden Reduction (vs. Vehicle) | Protection from Blood-Stage Infection |

| Vehicle Control | - | - | 0/5 |

| Agent 11 | 20 | >99% | 5/5 |

| Atovaquone-Proguanil (Control) | 30/10 | >99% | 5/5 |

| Primaquine (Control) | 60 | ~99% | 4/5 |

Experimental Protocols

Protocol 1: In Vitro Liver-Stage Activity Assay

This protocol details the methodology for assessing the efficacy of Agent 11 against Plasmodium falciparum liver stages in cultured human hepatocytes.

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte culture medium and supplements

-

384-well collagen-coated plates[12]

-

P. falciparum (NF54-GFP-luc) sporozoites expressing GFP and luciferase[3]

-

This compound and control compounds (Atovaquone, Primaquine)

-

Luciferase assay substrate

-

Luminometer

Methodology:

-

Hepatocyte Seeding: Thaw and seed primary human hepatocytes in 384-well collagen-coated plates according to the supplier's protocol. Culture the cells for 24 hours to allow for attachment and monolayer formation.

-

Compound Preparation: Prepare a serial dilution of this compound and control drugs in the appropriate culture medium.

-

Infection and Treatment:

-

Aspirate the culture medium from the hepatocyte monolayer.

-

Add freshly dissected P. falciparum sporozoites to each well.

-

Immediately add the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 environment to allow for parasite development.

-

Efficacy Assessment (Bioluminescence):

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control.

-

Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic model.

-

Protocol 2: In Vivo Causal Prophylaxis Study

This protocol describes the evaluation of Agent 11's prophylactic efficacy in a humanized mouse model.

Materials:

-

FRG huHep mice

-

P. falciparum (NF54-GFP-luc) sporozoites

-

This compound and control drugs formulated for oral administration

-

In Vivo Imaging System (IVIS)

-

D-luciferin substrate

Methodology:

-

Animal Acclimatization and Grouping: Acclimatize FRG huHep mice for at least one week. Randomly assign mice to treatment groups (Vehicle, Agent 11, Controls).

-

Drug Administration: Administer a single oral dose of Agent 11 or control drugs to the respective groups 24 hours prior to infection.[13]

-